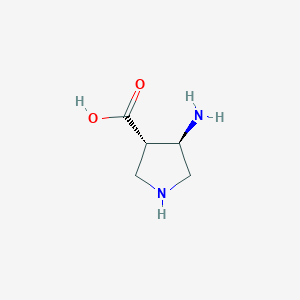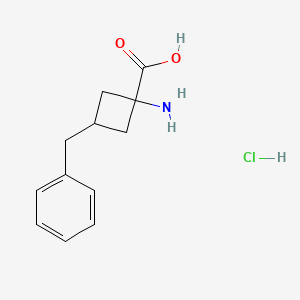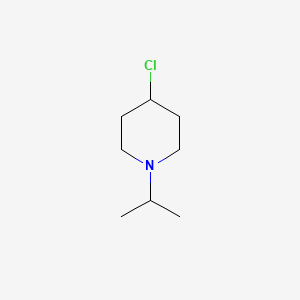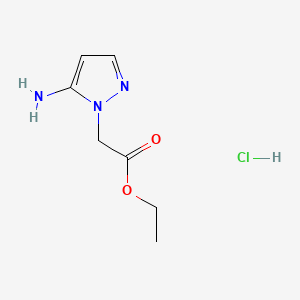
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid can be achieved through various methods, including chemoenzymatic synthesis and stereoselective synthesis. One common approach involves the use of lipase-mediated resolution protocols to obtain the desired enantiomer with high enantiomeric excess . Another method includes the use of aldol reactions catalyzed by stereoselective pyruvate aldolases, which allow for the formation of chiral centers with controlled stereochemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: This compound is studied for its role in enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. This inhibition is achieved through the formation of a tight-binding adduct in the enzyme’s active site, leading to the disruption of its catalytic activity .
Comparaison Avec Des Composés Similaires
- (3R,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3S,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3R,4R)-4-Aminopyrrolidine-3-carboxylic acid
Comparison: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity compared to its stereoisomers. For example, the (3S,4R) configuration is crucial for its high potency and selectivity as an inhibitor of human ornithine aminotransferase, whereas other stereoisomers may exhibit different levels of activity and selectivity .
Propriétés
Numéro CAS |
807316-68-3 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |
Clé InChI |
RMNHPXDNGOBDOT-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1)N)C(=O)O |
SMILES canonique |
C1C(C(CN1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)





![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)


